4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine
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Description
Pyrrolidine is a five-membered nitrogen heterocycle and morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . Both are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholine motif is also known for its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Protodeboronation of alkyl boronic esters is one of the chemical reactions that morpholines can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and morpholine compounds depend on their specific structure. Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-5-14(23(20,21)18-8-10-22-11-9-18)12-15(13)16(19)17-6-2-3-7-17/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYQNFSVQNQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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